molecular formula C21H30N2 B14279379 1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine CAS No. 135838-72-1

1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine

Cat. No.: B14279379
CAS No.: 135838-72-1
M. Wt: 310.5 g/mol
InChI Key: KECFPWKKMBHJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine is a synthetic organic compound belonging to the class of perimidines Perimidines are tricyclic compounds containing two nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine typically involves the reaction of 1,3-dimethyl-2-octylamine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired perimidine compound. Common reagents used in this synthesis include methanesulfonic acid (MsOH) and sodium borohydride (NaBH4) as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-octyl-2,3-dihydro-1H-perimidine is unique due to its octyl substituent, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

135838-72-1

Molecular Formula

C21H30N2

Molecular Weight

310.5 g/mol

IUPAC Name

1,3-dimethyl-2-octyl-2H-perimidine

InChI

InChI=1S/C21H30N2/c1-4-5-6-7-8-9-16-20-22(2)18-14-10-12-17-13-11-15-19(21(17)18)23(20)3/h10-15,20H,4-9,16H2,1-3H3

InChI Key

KECFPWKKMBHJFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1N(C2=CC=CC3=C2C(=CC=C3)N1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.